![molecular formula C16H17F2N3O2 B4880429 N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)
N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide
描述
N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide, also known as JNJ-38431055, is a small molecule inhibitor that has been studied extensively in scientific research for its potential therapeutic applications.
作用机制
N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide inhibits PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. By inhibiting PKC, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide can affect cell proliferation, differentiation, and apoptosis, which are all important processes in cancer development and progression.
Biochemical and Physiological Effects
N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to have a variety of biochemical and physiological effects. In cancer cell lines, it has been shown to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide is its potent inhibition of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation is that it is a small molecule inhibitor, which means that it may not be specific to PKC and may also inhibit other enzymes or proteins.
未来方向
There are several potential future directions for research on N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide. One area of interest is in combination therapy with other anti-cancer agents. N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been shown to enhance the anti-tumor activity of several other agents, including cisplatin and doxorubicin. Another area of interest is in the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Finally, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide may have potential therapeutic applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease, and further research in these areas is warranted.
Conclusion
In conclusion, N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide is a promising small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of PKC and has anti-tumor activity in vitro and in vivo. It has also been studied for its potential therapeutic applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease. Further research is warranted to explore its potential as a therapeutic agent in these and other diseases.
科学研究应用
N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide has been studied in various cancer cell lines and has been shown to have anti-tumor activity in vitro and in vivo. It has also been studied for its potential therapeutic applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease.
属性
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c1-21(2)10-15(22)20-9-11-4-3-7-19-16(11)23-12-5-6-13(17)14(18)8-12/h3-8H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXWKECDRLLMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



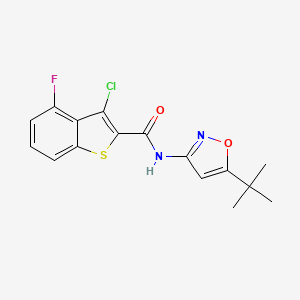
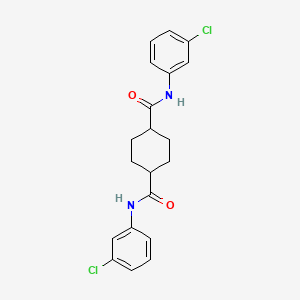
![3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4880373.png)

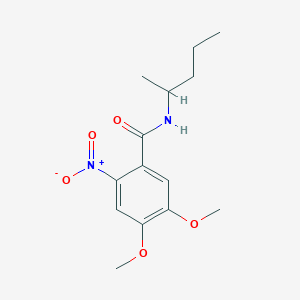
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
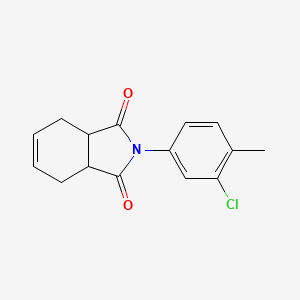
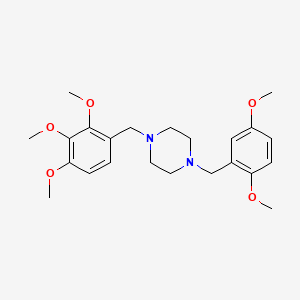

![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)